molecular formula C16H9FN2O4S B2995592 (Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione CAS No. 879973-01-0

(Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione

Cat. No. B2995592
CAS RN: 879973-01-0
M. Wt: 344.32
InChI Key: DGAHIJGFPDQALY-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as FN-TZD and belongs to the thiazolidinedione family of compounds.

Scientific Research Applications

Anticancer Activity

Synthesized derivatives of thiazolidine-2,4-dione have shown promising anticancer activities. One study highlighted the synthesis of N-substituted indole derivatives involving (Z)-5-(4-fluororobenzylidene)-thiazolidine-2,4-dione, which exhibited significant anticancer activity against the MCF-7 human breast cancer cell line. The presence of a nitro group, a strong electron-withdrawing group, in these compounds was associated with enhanced topoisomerase-I enzyme inhibition, suggesting potential therapeutic applications in cancer treatment (Kumar & Sharma, 2022).

Antimicrobial and Antitubercular Properties

Another research focus is the antimicrobial and antitubercular properties of 4-thiazolidinone derivatives. Compounds synthesized from 2-amino-5-nitrothiazole, including those with the thiazolidine-2,4-dione backbone, were tested for their activity against selected bacteria, fungi, and Mycobacterium tuberculosis. These studies demonstrated the potential of thiazolidine-2,4-dione derivatives as antimicrobial and antitubercular agents, expanding their scientific applications beyond anticancer research (Samadhiya et al., 2014).

Corrosion Inhibition

Recent studies have also explored the use of thiazolidinediones as corrosion inhibitors for metals. For instance, (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione and its derivatives were investigated for their effectiveness in protecting carbon steel against corrosion in acidic environments. These compounds demonstrated high efficiency, suggesting their potential application in corrosion protection strategies (Chaouiki et al., 2022).

Antidiabetic and Anti-hyperlipidemic Effects

Additionally, thiazolidine-2,4-diones have been studied for their antidiabetic and anti-hyperlipidemic effects. A novel series of these derivatives was investigated for their potential to act as anti-hyperglycemic and anti-hyperlipidemic agents, showing significant effects comparable to standard treatments like pioglitazone. These findings underscore the versatile therapeutic potential of thiazolidine-2,4-dione derivatives (Shrivastava et al., 2016).

properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O4S/c17-11-3-7-12(8-4-11)18-15(20)14(24-16(18)21)9-10-1-5-13(6-2-10)19(22)23/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAHIJGFPDQALY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-fluorophenyl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione

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